

# Spectroscopic Profile of 2-(Trifluoromethoxy)benzohydrazide: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(Trifluoromethoxy)benzohydrazide

**Cat. No.:** B061206

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Trifluoromethoxy)benzohydrazide**. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted values based on the analysis of structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of **2-(Trifluoromethoxy)benzohydrazide** and related molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Trifluoromethoxy)benzohydrazide**. These predictions are derived from published data for closely related analogs, including positional isomers and other benzohydrazide derivatives.

## Predicted <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 10.5	Singlet (broad)	1H	-NH-
~7.8 - 7.9	Doublet	1H	Ar-H
~7.6 - 7.7	Triplet	1H	Ar-H
~7.3 - 7.5	Multiplet	2H	Ar-H
~4.5 - 5.0	Singlet (broad)	2H	-NH <sub>2</sub>

Note: The chemical shifts of the aromatic protons are estimations and the exact coupling patterns will depend on the final conformation.

## Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~165 - 168	C=O (Amide)
~148 - 152 (quartet, JC-F $\approx$ 1.5-2.5 Hz)	C-OCF <sub>3</sub>
~132 - 134	Ar-C
~130 - 132	Ar-C
~128 - 130	Ar-C
~122 - 124	Ar-C
~120 - 122 (quartet, JC-F $\approx$ 255-260 Hz)	-OCF <sub>3</sub>
~118 - 120	Ar-C

Note: The chemical shift for the carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Strong, Broad	N-H stretch (NH and NH <sub>2</sub> )
~3000 - 3100	Medium	Aromatic C-H stretch
~1640 - 1660	Strong	C=O stretch (Amide I)
~1580 - 1600	Medium to Strong	N-H bend (Amide II) and C=C stretch
~1250 - 1300	Strong	C-O stretch (Ar-O-CF <sub>3</sub> )
~1150 - 1250	Very Strong	C-F stretch

## Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] <sup>+</sup>	221.0532
[M+Na] <sup>+</sup>	243.0352
[M+K] <sup>+</sup>	259.0091
[M-H] <sup>-</sup>	219.0387

Note: These values are based on the exact mass of **2-(Trifluoromethoxy)benzohydrazide** (C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub>), which is 220.0460.

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of benzohydrazide derivatives, adapted from established procedures.

## Synthesis of **2-(Trifluoromethoxy)benzohydrazide**

A common method for the synthesis of benzohydrazides involves the hydrazinolysis of the corresponding methyl ester.

- Esterification: 2-(Trifluoromethoxy)benzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to produce methyl 2-(trifluoromethoxy)benzoate. The reaction

progress is monitored by thin-layer chromatography (TLC).

- **Hydrazinolysis:** The resulting methyl ester is then dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours.
- **Work-up:** After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield **2-(Trifluoromethoxy)benzohydrazide**. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

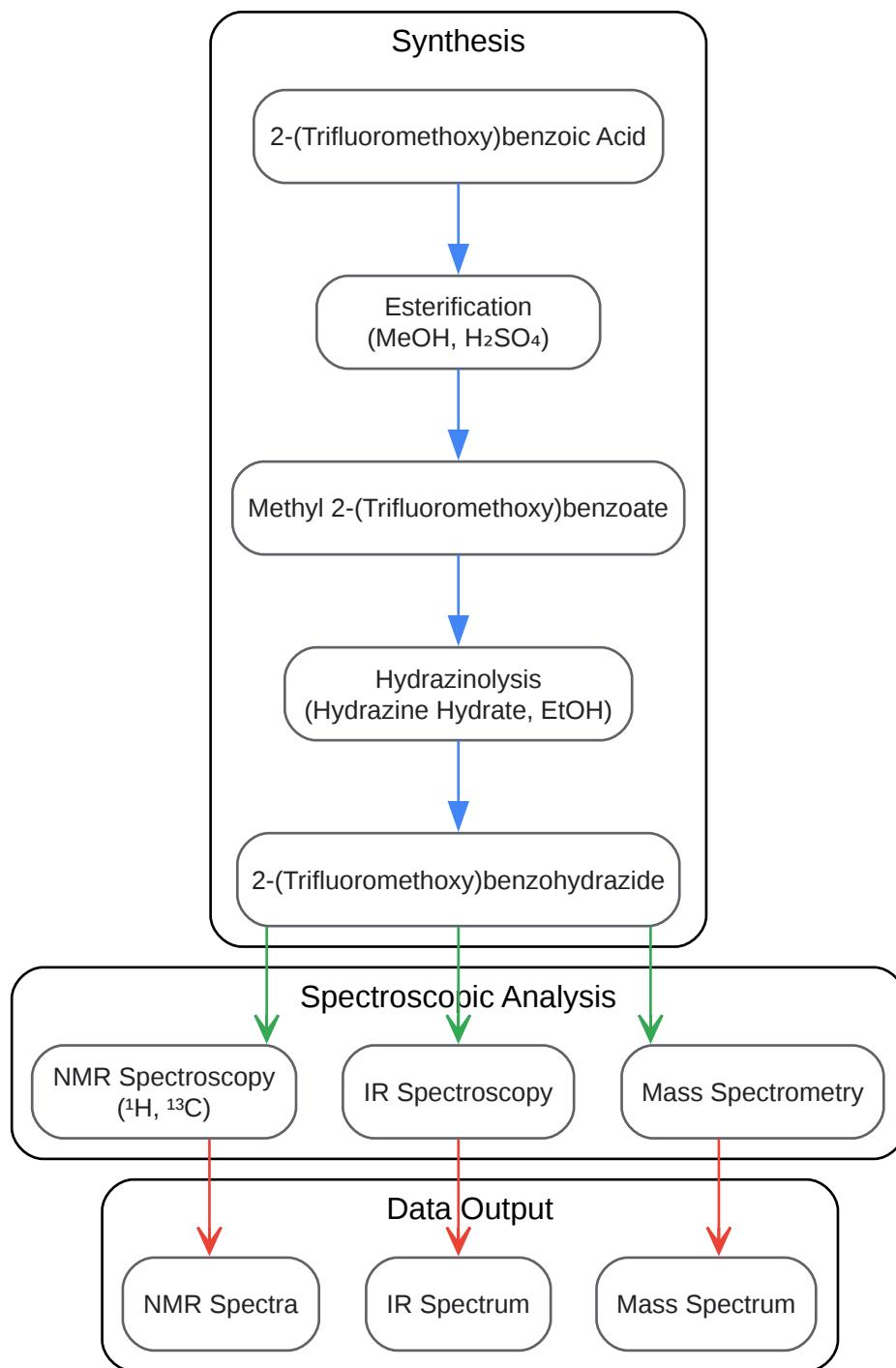
## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.
- **Mass Spectrometry:** Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

## Visualizations

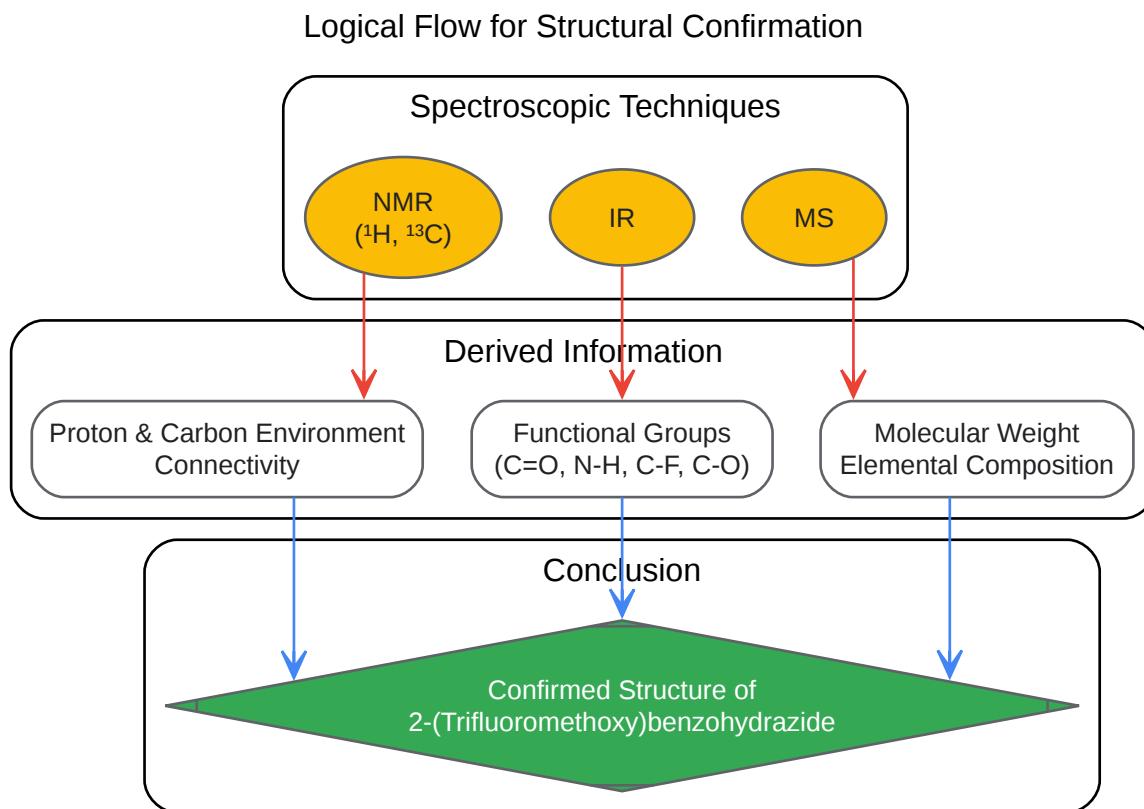
### Experimental Workflow

## Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for the synthesis and spectroscopic analysis of **2-(Trifluoromethoxy)benzohydrazide**.

## Structural Confirmation Logic



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Caption: Interrelation of spectroscopic data for structural elucidation.

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